molecular formula C11H10O2S B6379272 2-Methoxy-5-(thiophen-3-yl)phenol, 95% CAS No. 1261945-83-8

2-Methoxy-5-(thiophen-3-yl)phenol, 95%

Cat. No. B6379272
CAS RN: 1261945-83-8
M. Wt: 206.26 g/mol
InChI Key: GLJMJZITLDGZMF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-3-yl)phenol, 95% (2M5TP) is a thiophenol derivative that is widely used in research and laboratory experiments. It is a colorless solid with a melting point of 120-122°C and a boiling point of 224-226°C. 2M5TP is soluble in water, alcohol, and most organic solvents. It is also a highly reactive compound with a variety of applications in research.

Scientific Research Applications

2-Methoxy-5-(thiophen-3-yl)phenol, 95% is widely used in scientific research due to its reactivity and versatility. It has been used in the synthesis of various organic compounds, as well as in the synthesis of polymers and other materials. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarial agents and other drugs. In addition, 2-Methoxy-5-(thiophen-3-yl)phenol, 95% has been used in the synthesis of various dyes and pigments, as well as in the synthesis of various optical materials.

Mechanism of Action

2-Methoxy-5-(thiophen-3-yl)phenol, 95% is a highly reactive compound, and its reactivity is due to the presence of the thiophenol group in its structure. The thiophenol group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides, amines, and alcohols. This reactivity allows 2-Methoxy-5-(thiophen-3-yl)phenol, 95% to be used in the synthesis of various organic compounds, as well as in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-3-yl)phenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, as well as anti-inflammatory, antifungal, and antimicrobial activity. It has also been shown to have cytotoxic activity against various cancer cell lines, as well as anti-tumor activity. In addition, 2-Methoxy-5-(thiophen-3-yl)phenol, 95% has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(thiophen-3-yl)phenol, 95% is a highly reactive compound and can be used in a variety of laboratory experiments. Its reactivity allows it to be used in the synthesis of various organic compounds, as well as in the synthesis of polymers and other materials. However, due to its reactivity, 2-Methoxy-5-(thiophen-3-yl)phenol, 95% can be difficult to handle in the laboratory, and it can react with other compounds present in the reaction mixture. In addition, 2-Methoxy-5-(thiophen-3-yl)phenol, 95% is a volatile compound and can easily evaporate, making it difficult to store and use.

Future Directions

The future directions for 2-Methoxy-5-(thiophen-3-yl)phenol, 95% are vast and varied. It has potential to be used in the synthesis of novel pharmaceuticals and materials, as well as in the development of new dyes and pigments. In addition, 2-Methoxy-5-(thiophen-3-yl)phenol, 95% can be used in the synthesis of materials for optical and electronic applications. It can also be used in the development of new catalysts and catalytic systems. Finally, 2-Methoxy-5-(thiophen-3-yl)phenol, 95% can be used in the development of new pesticides and herbicides.

Synthesis Methods

2-Methoxy-5-(thiophen-3-yl)phenol, 95% can be synthesized by the reaction of thiophenol with o-chlorobenzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a mixture of ethanol and water at a temperature of 80-90°C for 3-4 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The resulting 2-Methoxy-5-(thiophen-3-yl)phenol, 95% is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

IUPAC Name

2-methoxy-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-13-11-3-2-8(6-10(11)12)9-4-5-14-7-9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMJZITLDGZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685402
Record name 2-Methoxy-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(thiophen-3-YL)phenol

CAS RN

1261945-83-8
Record name 2-Methoxy-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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